N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt
Overview
Description
“N-(2-Nitrophenylsulfenyl)-L-asparagine (dicyclohexylammonium) salt” is likely a chemical compound that belongs to the class of organic compounds known as amino acids and derivatives. These are compounds containing amino acids or a derivative thereof resulting from a reaction of an amino acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include an asparagine amino acid core, a nitrophenylsulfenyl group attached to the nitrogen atom of the amino acid, and a dicyclohexylammonium group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not available in the sources I found .Scientific Research Applications
Gelation Properties and Supramolecular Chemistry
Research demonstrates the potential of simple organic salts derived from amino acids and secondary amines, like dicyclohexylammonium salts, in forming low molecular weight gelators (LMWGs) with remarkable load-bearing, moldable, and self-healing properties due to supramolecular (non-covalent) interactions (Sahoo et al., 2012). Such materials could be utilized in stress-bearing applications and highlight the intriguing possibilities of supramolecular synthon-based chemistry.
Peptide Chemistry
Dicyclohexylammonium salts have been applied in the synthesis of peptides, showcasing their utility in forming specific peptide bonds under mild conditions and without leading to nitrile formation, as seen in the synthesis of various peptide esters from L-asparagine and L-glutamine derivatives (Sakura et al., 1985). This indicates the role of such salts in facilitating peptide bond formation, which is crucial in the production of peptides for research and therapeutic use.
Corrosion Inhibition
Dicyclohexylammonium nitrite, a related compound, has been shown to act as a powerful inhibitor for the corrosion of steel by fresh water. Its volatility allows it to be used in preventing corrosion of packaged steel articles, suggesting that dicyclohexylammonium salts could have applications in corrosion prevention methodologies (Wachter et al., 1951).
Organic Synthesis and Modifications
Studies on the synthesis and application of amino acid derivatives and their transformations into various esters and nitriles demonstrate the utility of dicyclohexylammonium salts in organic synthesis. These compounds facilitate the synthesis of alpha-esters and aminonitriles from amino acids, indicating their potential in the synthesis of complex organic molecules (Kawashiro et al., 1976; Nefkens & Nivard, 2010).
Biomolecular Studies
Dicyclohexylammonium salts have been utilized in the study of biomolecules, such as in the analysis of protein modification by nitroxyl-mediated reactions, which can help understand the interactions between biological molecules and reactive nitrogen species (Shen & English, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C10H11N3O5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-9(14)5-6(10(15)16)12-19-8-4-2-1-3-7(8)13(17)18/h11-13H,1-10H2;1-4,6,12H,5H2,(H2,11,14)(H,15,16)/t;6-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEHYJPYTMRQNC-ZCMDIHMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)[N+](=O)[O-])SN[C@@H](CC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745608 | |
Record name | N~2~-[(2-Nitrophenyl)sulfanyl]-L-asparagine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7675-59-4 | |
Record name | N~2~-[(2-Nitrophenyl)sulfanyl]-L-asparagine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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